molecular formula C17H14BrN3O2 B7720114 2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B7720114
M. Wt: 372.2 g/mol
InChI Key: MGINTCICDDEZFE-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, an oxadiazole ring, and a phenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with an appropriate nitrile under acidic conditions.

    Bromination: The bromine atom can be introduced via electrophilic bromination of the benzamide precursor using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the oxadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts, bases like K2CO3, and solvents like DMF or THF.

    Oxidation: Oxidizing agents like KMnO4 or H2O2.

    Reduction: Reducing agents like NaBH4 or LiAlH4.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenylbenzamide: Lacks the oxadiazole ring, making it less versatile in certain applications.

    N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    2-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the combination of the bromine atom and the oxadiazole ring, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-15-20-17(23-21-15)11-6-5-7-12(10-11)19-16(22)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGINTCICDDEZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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